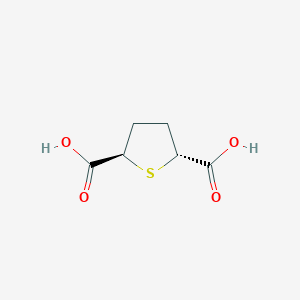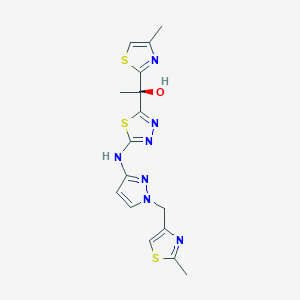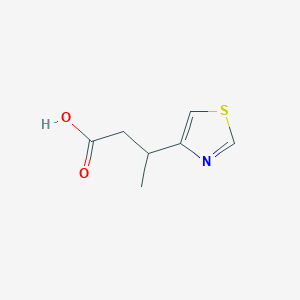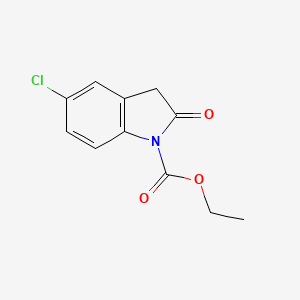![molecular formula C15H12ClFN2O6S B13343315 Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl- CAS No. 25292-73-3](/img/structure/B13343315.png)
Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique chemical structure, which includes a chlorinated nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 2-methylbenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nitrophenoxy group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to a sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-(2-(2-chloro-4-aminophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride.
Hydrolysis: Formation of the corresponding sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can react with nucleophilic residues in the active site of enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenoxyacetic acid: Shares the chlorinated nitrophenoxy group but lacks the acetamido and sulfonyl fluoride groups.
4-Chloro-2-nitroaniline: Contains the chlorinated nitrophenoxy group but differs in the presence of an aniline group instead of the acetamido and sulfonyl fluoride groups.
Uniqueness
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and contributes to its potential as an enzyme inhibitor and a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
25292-73-3 |
|---|---|
Molekularformel |
C15H12ClFN2O6S |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12ClFN2O6S/c1-9-6-10(2-5-14(9)26(17,23)24)18-15(20)8-25-13-4-3-11(19(21)22)7-12(13)16/h2-7H,8H2,1H3,(H,18,20) |
InChI-Schlüssel |
ZXOAGJGCWRDKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)

![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)


![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)



![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
